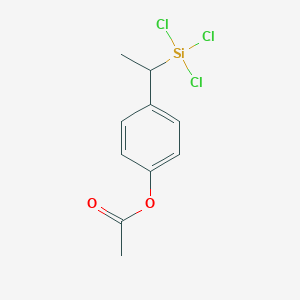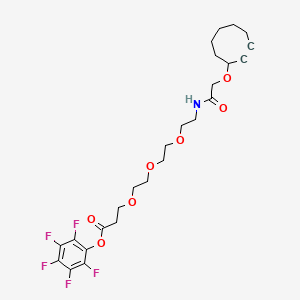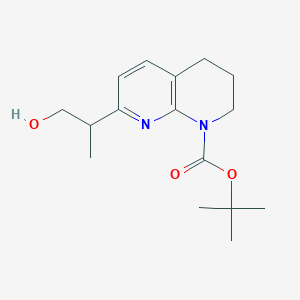![molecular formula C14H21ClN2O3 B11833655 methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)
methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alfa-Methyl-L-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of phenylalanine, an essential amino acid, and is commonly used in peptide synthesis and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alfa-Methyl-L-phenylalanine methyl ester hydrochloride typically involves the esterification of L-phenylalanine. One common method is the reaction of L-phenylalanine with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction is carried out under reflux conditions to yield the methyl ester hydrochloride .
Industrial Production Methods
Industrial production of alfa-Methyl-L-phenylalanine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Alfa-Methyl-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines are employed in substitution reactions
Major Products Formed
Oxidation: Formation of phenylpyruvic acid or benzaldehyde.
Reduction: Formation of phenylethanol or phenylalaninol.
Substitution: Formation of various substituted phenylalanine derivatives
Scientific Research Applications
Alfa-Methyl-L-phenylalanine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, food additives, and cosmetics .
Mechanism of Action
The mechanism of action of alfa-Methyl-L-phenylalanine methyl ester hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes, influencing biochemical pathways. For example, it can be hydrolyzed by esterases to release phenylalanine, which then participates in protein synthesis and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanine methyl ester hydrochloride
- D-Phenylalanine methyl ester hydrochloride
- L-Tryptophan methyl ester hydrochloride
- L-Alanine methyl ester hydrochloride
Uniqueness
Alfa-Methyl-L-phenylalanine methyl ester hydrochloride is unique due to its specific structural configuration and the presence of the methyl ester group. This configuration imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as peptide synthesis and biochemical research .
Properties
Molecular Formula |
C14H21ClN2O3 |
|---|---|
Molecular Weight |
300.78 g/mol |
IUPAC Name |
methyl (2S)-2-[[(3S)-3-amino-2-oxobutyl]amino]-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-10(15)13(17)9-16-12(14(18)19-2)8-11-6-4-3-5-7-11;/h3-7,10,12,16H,8-9,15H2,1-2H3;1H/t10-,12-;/m0./s1 |
InChI Key |
FFSJRYCVAXLPJV-JGAZGGJJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)CN[C@@H](CC1=CC=CC=C1)C(=O)OC)N.Cl |
Canonical SMILES |
CC(C(=O)CNC(CC1=CC=CC=C1)C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833575.png)
![Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B11833578.png)



![2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid](/img/structure/B11833602.png)

![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)
![methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11833621.png)


![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)


